molecular formula C9H13NOS B1366395 N,N-diethylthiophene-3-carboxamide CAS No. 73540-75-7

N,N-diethylthiophene-3-carboxamide

Cat. No. B1366395
Key on ui cas rn: 73540-75-7
M. Wt: 183.27 g/mol
InChI Key: DMGZZYONMSPHOF-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

A solution of 5.0 g (39 mmol) of 3-thiophenecarboxylic acid (Aldrich Chemical Co.), to which was added 10 mL (134 mmol) of SOCl2 in 20 mL of CHCl3 was stirred at reflux for 3 hours. After cooling to room temperature, the solution was concentrated in vacuo. The residue was dissolved in 15 mL of methylene chloride, and the solution was cooled in an ice bath. To this was added dropwise 13 mL (126 mmol) of diethyl amine, and the reaction was stirred at room temperature for 1 hour. Water was added, and the mixture was extracted with methylene chloride, which was washed with aqueous NaHCO3 solution, water, and bdne, and concentrated to give 9.3 g of crude product. This material was purified by flash chromatography on silica gel, eluting with 6:1 hexane:ethyl acetate, to afford 6.34 g of the title product after removal of the solvents. NMR (CDCl3) δ:7.48 (dd, 1H, J=1, J=3 Hz), 7.32 (dd, 1H, J=3, J=6 Hz), 7.20 (dd, 1H, J=1, J=6 Hz), 3.60-3.30 (bs, 4H), 1.20 (bm, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.O=S(Cl)Cl.[CH2:13]([NH:15][CH2:16][CH3:17])[CH3:14].O>C(Cl)(Cl)Cl>[CH2:13]([N:15]([CH2:16][CH3:17])[C:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)=[O:8])[CH3:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 15 mL of methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride, which
WASH
Type
WASH
Details
was washed with aqueous NaHCO3 solution, water, and bdne
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 9.3 g of crude product
CUSTOM
Type
CUSTOM
Details
This material was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 6:1 hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C1=CSC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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